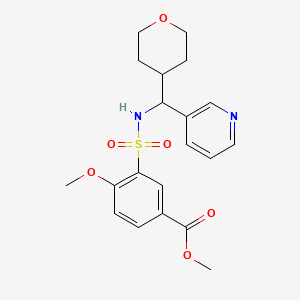

methyl 4-methoxy-3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

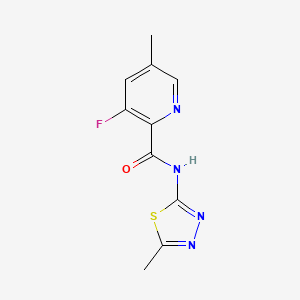

The compound is a complex organic molecule that includes several functional groups and structural motifs, such as a methoxy group, a sulfamoyl group, a pyridinyl group, and a tetrahydro-2H-pyran-4-yl group . These groups are common in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit an extended conformation due to the presence of the pyridinyl and tetrahydro-2H-pyran-4-yl groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the pyridinyl group might undergo reactions typical of aromatic heterocycles, while the tetrahydro-2H-pyran-4-yl group might participate in reactions characteristic of cyclic ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, its solubility would be affected by the polar groups it contains .Wissenschaftliche Forschungsanwendungen

Transformation of Microcystins

The compound could be used in the transformation of microcystins to 2-methyl-3-methoxy-4-phenylbutyric acid by room temperature ozone oxidation for rapid quantification of total microcystins .

Synthesis and Characterization

The compound can be synthesized through nucleophilic and amidation reactions . It’s an organic intermediate with borate and sulfonamide groups .

Synthesis of 2H-Pyrans

The compound could be used in the synthesis of 2H-Pyrans . The 2H-Pyran ring is a structural motif present in many natural products .

Antioxidant Properties

The compound could be used to understand the source of antioxidant activity . The introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

Antimicrobial Potential

The compound could have antimicrobial potential . Among the different derivatives, some showed good antimicrobial potential .

Drug Delivery

The compound could be used in the construction of stimulus-responsive drug carriers . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-methoxy-3-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-26-17-6-5-15(20(23)27-2)12-18(17)29(24,25)22-19(14-7-10-28-11-8-14)16-4-3-9-21-13-16/h3-6,9,12-14,19,22H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFFYDLTDLTCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-methoxy-3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)

![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)